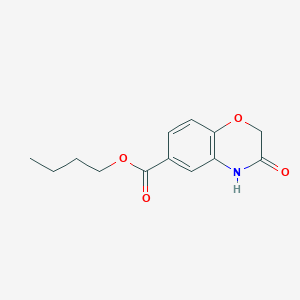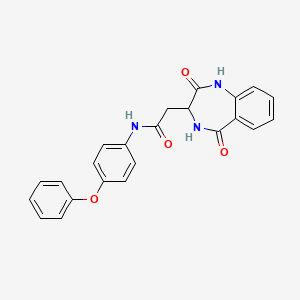![molecular formula C20H18N4O2S B14934770 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features an indole core substituted with a methoxy group and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the methoxy group. The thiazole ring is then synthesized separately and coupled with the indole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
科学研究应用
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar indole core with a methoxy group.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole structure with different substituents.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group.
Uniqueness
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of its indole and thiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C20H18N4O2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-15-5-6-18-14(12-15)7-10-24(18)11-8-19(25)23-20-22-17(13-27-20)16-4-2-3-9-21-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25) |
InChI 键 |
VYZFGAZLMRKWCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)

![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)
![(4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B14934702.png)

![(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14934718.png)
![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14934729.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
![4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-](/img/structure/B14934744.png)
![methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B14934757.png)
